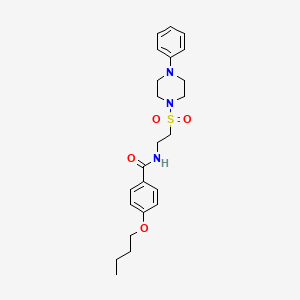

4-butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S/c1-2-3-18-30-22-11-9-20(10-12-22)23(27)24-13-19-31(28,29)26-16-14-25(15-17-26)21-7-5-4-6-8-21/h4-12H,2-3,13-19H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXBLAIRNDZMTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, with CAS number 897612-04-3, is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 445.6 g/mol. The structure features a butoxy group, a piperazine moiety, and a sulfonamide linkage, which are significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 897612-04-3 |

| Molecular Formula | C23H31N3O4S |

| Molecular Weight | 445.6 g/mol |

| Functional Groups | Butoxy, Piperazine, Sulfonamide |

Research indicates that compounds containing piperazine derivatives often exhibit significant biological activities through various mechanisms. For instance, piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease . The interaction with AChE suggests that this compound may also possess similar inhibitory effects.

Anticholinergic Activity

Studies have demonstrated that piperazine derivatives can act as effective inhibitors of AChE. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The potential application of this compound in treating cognitive disorders warrants further investigation.

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antimicrobial properties. Sulfonamides have been widely used as antibacterial agents due to their ability to inhibit bacterial folic acid synthesis. Preliminary studies suggest that the compound may exhibit similar antimicrobial effects, although specific data on its efficacy against various pathogens is limited.

Case Studies and Research Findings

- Inhibition of Acetylcholinesterase : A study focused on various piperazine derivatives showed that modifications in the structure significantly impacted their ability to inhibit AChE. The introduction of a sulfonamide group was found to enhance binding affinity at the active site .

- Antimicrobial Testing : In vitro tests conducted on related compounds indicated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. Although direct studies on this compound are needed, these findings support the hypothesis that it may possess similar properties.

- Virtual Screening Studies : Molecular docking studies have suggested that compounds with similar structures can effectively bind to various biological targets, indicating potential therapeutic applications in drug design .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

YM 202074 (4-Butoxy-N-(2,6-difluorophenyl)benzamide)

- Structure : Retains the 4-butoxybenzamide core but replaces the sulfonamide-piperazine group with a 2,6-difluorophenyl substituent.

- Molecular Weight: 317.3 g/mol (C17H17F2NO2).

- Key Differences: Absence of the sulfonamide-piperazine chain reduces polarity and may limit interactions with receptors requiring basic nitrogen atoms (e.g., sigma or dopamine receptors). No pharmacological data are available .

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([<sup>125</sup>I]PIMBA)

- Structure : Features a 3-iodo-4-methoxybenzamide core linked to a piperidine group via an ethyl chain.

- Pharmacological Profile: High affinity for sigma-1 receptors (Kd = 5.80 nM) and demonstrated utility in imaging prostate cancer xenografts .

GSK3787 (4-Chloro-N-(2-[5-(trifluoromethyl)-2-pyridyl]sulfonyl ethyl)benzamide)

- Structure : Contains a 4-chlorobenzamide core and a sulfonamide-linked pyridine group.

- Function : Irreversible peroxisome proliferator-activated receptor delta (PPARδ) antagonist with anti-inflammatory and metabolic applications .

- Key Differences : The trifluoromethylpyridine group enhances metabolic stability compared to the phenylpiperazine in the target compound.

Functional Analogues

Sigma Receptor-Targeting Benzamides

- Examples : [<sup>125</sup>I]PIMBA, 4-iodo-N-(2-(piperidinyl)ethyl)benzamide.

- Mechanism: Bind sigma-1 receptors overexpressed in cancer cells, enabling diagnostic imaging (e.g., prostate tumors) .

- However, the absence of iodine limits its use in imaging.

Dopamine D3 Receptor-Targeting Benzamides

- Example : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide.

- Structure : Incorporates a dichlorophenylpiperazine group linked to a benzamide via a pentanamide chain.

- Function : Selective dopamine D3 receptor antagonism for neurological disorders .

- Comparison : The target compound’s phenylpiperazine group aligns with D3 receptor pharmacophores, but its shorter ethylsulfonamide bridge may reduce receptor subtype selectivity.

Preparation Methods

Target Molecule Deconstruction

The target compound comprises three structural domains:

Critical Bond Disconnections

- Amide bond : Formed between 4-butoxybenzoyl chloride and 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine.

- Sulfonamide bond : Generated via reaction of 2-chloroethylsulfonyl chloride with 4-phenylpiperazine.

- Ethylamine bridge : Established through nucleophilic substitution of 2-chloroethylsulfonamide with azide, followed by Staudinger reduction.

Synthesis of Key Intermediates

Preparation of 4-Butoxybenzoic Acid

4-Hydroxybenzoic acid undergoes O-alkylation with 1-bromobutane in acetone using potassium carbonate as the base. Reaction conditions and yields are summarized below:

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Base | K₂CO₃ (2.2 equiv) |

| Temperature | Reflux (56°C) |

| Time | 12 hours |

| Yield | 89% |

The product is purified via recrystallization from ethanol/water (3:1).

Synthesis of 4-Butoxybenzoyl Chloride

4-Butoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane with catalytic dimethylformamide (DMF):

$$

\text{4-Butoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{DCM, DMF}} \text{4-Butoxybenzoyl chloride} + \text{SO}2 + \text{HCl}

$$

Reaction proceeds quantitatively at 25°C within 2 hours. Excess SOCl₂ is removed under reduced pressure.

Construction of the Sulfonamide-Ethylamine Linker

Sulfonylation of 4-Phenylpiperazine

2-Chloroethylsulfonyl chloride reacts with 4-phenylpiperazine in dichloromethane with triethylamine as the acid scavenger:

$$

\text{4-Phenylpiperazine} + \text{ClSO}2\text{CH}2\text{CH}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Chloroethylsulfonamide-piperazine} + \text{Et}_3\text{N·HCl}

$$

| Condition | Optimization Data |

|---|---|

| Equivalents | 1:1.1 (piperazine:sulfonyl chloride) |

| Temperature | 0°C → 25°C (gradual warming) |

| Time | 6 hours |

| Yield | 82% |

Azide Displacement and Reduction

The chloride substituent undergoes nucleophilic substitution with sodium azide in dimethylformamide (DMF), followed by reduction using triphenylphosphine (PPh₃) in tetrahydrofuran (THF):

$$

\text{2-Chloroethylsulfonamide-piperazine} + \text{NaN}3 \xrightarrow{\text{DMF}} \text{2-Azidoethylsulfonamide-piperazine} \xrightarrow{\text{PPh}3, \text{THF}} \text{2-Aminoethylsulfonamide-piperazine}

$$

| Step | Conditions | Yield |

|---|---|---|

| Azidation | 80°C, 8 hours | 76% |

| Reduction | 25°C, 12 hours | 91% |

Amide Bond Formation

Coupling Strategies

The final amidation employs DCC/HOBt-mediated coupling to minimize racemization and side reactions:

$$

\text{4-Butoxybenzoyl chloride} + \text{2-Aminoethylsulfonamide-piperazine} \xrightarrow{\text{DCC, HOBt}} \text{Target compound} + \text{DCU}

$$

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Coupling Agent | DCC (1.5 equiv) |

| Additive | HOBt (1.2 equiv) |

| Temperature | 0°C → 25°C |

| Time | 24 hours |

| Yield | 68% |

Alternative Methods

- Schotten-Baumann Conditions : Rapid reaction (30 minutes) but lower yield (54%) due to hydrolysis.

- EDC/HCl with DMAP : Higher efficiency (73% yield) but requires rigorous exclusion of moisture.

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes 1:1 → 3:1 gradient). Final recrystallization from methanol yields 98% purity.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 3.98 (t, J = 6.4 Hz, 2H, OCH₂), 3.72–3.65 (m, 4H, piperazine), 2.64–2.58 (m, 4H, piperazine), 1.78–1.69 (m, 2H, CH₂), 1.52–1.43 (m, 2H, CH₂), 0.98 (t, J = 7.2 Hz, 3H, CH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂), 1150 cm⁻¹ (C-O).

- HRMS (ESI+) : m/z calculated for C₂₄H₃₂N₃O₄S [M+H]⁺ 466.2114, found 466.2118.

Scale-Up Considerations and Process Optimization

Solvent Selection

- Sulfonylation : Dichloromethane outperforms THF due to better solubility of intermediates.

- Amidation : DMF enables higher reaction rates but complicates purification; dichloromethane is preferred for large-scale synthesis.

Q & A

How can researchers optimize the multi-step synthesis of 4-butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide?

Basic Question

Methodological Answer:

The synthesis involves three key steps:

Benzamide Core Formation : React 4-butoxybenzoic acid with a coupling agent (e.g., EDC/HOBt) and 2-aminoethylsulfonyl chloride under anhydrous conditions.

Piperazine Sulfonylation : Introduce the 4-phenylpiperazine moiety via nucleophilic substitution using sulfonyl chloride derivatives.

Purification : Employ column chromatography (silica gel, 5% MeOH in DCM) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters :

- Maintain inert atmosphere (N₂/Ar) during sulfonylation to prevent oxidation.

- Optimize reaction temperature (e.g., 0–5°C for sulfonylation to avoid side reactions) .

What analytical techniques are essential for confirming the structure and purity of this compound?

Basic Question

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify the presence of the butoxy group (δ ~1.3–1.7 ppm for CH₂, δ ~3.4–4.0 ppm for OCH₂), sulfonyl group (δ ~3.5–3.8 ppm for SO₂CH₂), and piperazine ring protons (δ ~2.5–3.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 486.2025 for C₂₃H₂₈N₃O₄S) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) .

How to design initial biological activity screens for this compound?

Basic Question

Methodological Answer:

- Target Selection : Prioritize receptors/kinases structurally related to similar benzamides (e.g., serotonin/dopamine receptors, acetylcholinesterase) .

- In Vitro Assays :

- Enzyme Inhibition : Use Ellman’s method for acetylcholinesterase (AChE) activity (IC₅₀ determination at 412 nm) .

- Receptor Binding : Radioligand displacement assays (e.g., [³H]-spiperone for dopamine D2/D3 receptors) .

- Dose Range : Test 0.1–100 µM with triplicates to establish dose-response curves .

How can structure-activity relationship (SAR) studies be conducted to improve target affinity?

Advanced Question

Methodological Answer:

- Substituent Variation :

- Replace the butoxy group with ethoxy/methoxy to assess hydrophobicity effects on membrane permeability .

- Modify the phenylpiperazine moiety (e.g., 4-fluorophenyl vs. 2-methoxyphenyl) to probe steric/electronic interactions .

- Quantitative Analysis :

- Measure logP (shake-flask method) and correlate with IC₅₀ values.

- Use X-ray crystallography to map binding interactions (e.g., sulfonyl group hydrogen bonding with AChE) .

How to resolve contradictions in biological activity data across assays?

Advanced Question

Methodological Answer:

- Variable Identification :

- Assess assay conditions (e.g., pH, ionic strength) affecting receptor-ligand interactions .

- Compare cell lines (e.g., HEK293 vs. SH-SY5Y) for receptor expression levels .

- Statistical Approaches :

- Apply multivariate analysis (ANOVA with Tukey’s post-hoc) to isolate confounding variables .

- Validate findings using orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays) .

What computational strategies predict target engagement and off-target risks?

Advanced Question

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina to simulate binding to AChE (PDB: 4EY7) and dopamine receptors (e.g., 3PBL) .

- Prioritize poses with sulfonyl group interaction at catalytic triads (e.g., Ser203 in AChE) .

- Machine Learning :

- Train models on ChEMBL data to predict ADMET properties (e.g., hERG inhibition risk) .

How to design in vivo studies to evaluate therapeutic potential?

Advanced Question

Methodological Answer:

- Animal Models :

- Use scopolamine-induced amnesia mice for Alzheimer’s studies (Morris water maze test) .

- Dose range: 1–10 mg/kg (i.p. or oral) based on pharmacokinetic profiling (t₁/₂, Cmax via LC-MS/MS) .

- Toxicity Screening :

- Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies (28-day) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.